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A Comparative Analysis of the Pharmacokinetics and Pharmacodynamics of BMS-986120 and
BMS-986141, Novel PAR4 Antagonists

Introduction

BMS-986120 and BMS-986141 are orally bioavailable, small-molecule antagonists of the
protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet
activation.[1][2] Developed by Bristol Myers Squibb, these compounds were investigated as
novel antiplatelet agents with the potential for a better safety profile, particularly a lower
bleeding risk, compared to existing antithrombotic therapies.[3][4] Both molecules function by
selectively and reversibly inhibiting PAR4, thereby modulating platelet aggregation and
thrombus formation.[5] This guide provides a detailed comparison of their pharmacokinetic and
pharmacodynamic properties based on preclinical and Phase | clinical trial data. Although
clinical development for both compounds has been discontinued, the data generated remains
valuable for researchers in the field of thrombosis and hemostasis.

Chemical Properties

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15135264?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37394920/
https://pubmed.ncbi.nlm.nih.gov/35758258/
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/PAR4-Antagonists-Cognitive-Vitality-For-Researchers.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c00359
https://www.medchemexpress.com/BMS-986120.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Feature BMS-986120 BMS-986141

Chemical Formula C23H23N505S2 C27H23N505S2

Molecular Weight 513.6 g/mol 561.6 g/mol

Class Imidazothiadiazole derivative Imidazothiadiazole derivative
Oral, reversible, selective Oral, reversible, selective

Mechanism of Action _ _
PAR4 antagonist PAR4 antagonist

Pharmacokinetic Comparison

Both BMS-986120 and BMS-986141 exhibit dose-proportional pharmacokinetics in healthy
human subjects. They are rapidly absorbed with distinct elimination half-lives.

Table 1: Pharmacokinetic Parameters in Healthy Adults
(Single Ascending Dose Studies)
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Parameter BMS-986120 BMS-986141

Dose Range 0.5-180mg 0.5-150 mg

Tmax (Median) 1 -3 hours 1.8 - 2.8 hours

Cmax (3.0 mg) 27.3 ng/mL N/A

Cmax (180 mg) 1536 ng/mL N/A

Cmax (2.5 mg) N/A 17.6 ng/mL

Cmax (150 mg) N/A 958 ng/mL

AUCo-inf (3.0 mg) 164 hng/mL N/A

AUCo-inf (180 mg) 15,603 hng/mL N/A

AUCo-inf (2.5 mg) N/A 183 hng/mL

AUCo-inf (150 mg) N/A 9207 hng/mL

Half-life (t%2) 44.7 - 84.1 hours 33.7 - 44.7 hours
~2-fold increase in AUC at 1.3- to 2-fold increase in AUC

Accumulation Index
steady state at steady state

Pharmacodynamic Comparison

The primary pharmacodynamic effect of both compounds is the inhibition of PAR4-agonist
peptide (AP)-induced platelet aggregation. Both have demonstrated potent and selective
inhibition of PAR4, with no significant impact on PAR1-mediated platelet activation.

Table 2: Pharmacodynamic Effects on Platelet
Aggregation
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Feature BMS-986120 BMS-986141
ICso (PAR4-induced Ca2*
o 0.56 nM N/A
mobilization)
ICso0 (PAR4-AP induced
platelet aggregation, human 9.5 nM 1.8 nM
blood)
ICso (PAR4-AP induced
platelet aggregation, monkey 2.1nM 1.3nM

blood)

SAD Study (=80% inhibition of
PAR4-AP induced

>75 mg dose sustained for =24

=75 mg dose sustained for =24

] hours hours
aggregation)
MAD Study (Complete
inhibition of PAR4-AP induced >10 mg daily for ~7 days >10 mg daily

aggregation)

Effect on PAR1-AP induced

aggregation

No effect observed

No effect observed

Preclinical Efficacy and Safety in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys provided a direct comparison of the antithrombotic

efficacy and bleeding risk of BMS-986120 and BMS-986141.

Table 3: Preclinical Comparison in a Monkey Model of
Arterial Thrombosis

Parameter

BMS-986120

BMS-986141

Dose for ~80% Thrombosis

Reduction

1 mg/kg (82% reduction)

0.5 mg/kg (88% reduction)

Effect on Bleeding Time

Minimal impact on hemostasis

1.2-fold increase in mesenteric
artery bleeding time at 0.5

mg/kg
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These preclinical data suggest that both compounds have a favorable therapeutic window, with
robust antithrombotic activity at doses that cause minimal prolongation of bleeding time.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general workflow for
evaluating the pharmacodynamics of these PAR4 antagonists.
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Caption: PAR4 signaling pathway in platelets and the inhibitory action of BMS compounds.
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Caption: Experimental workflow for assessing pharmacodynamic effects on platelet

aggregation.

Experimental Protocols
Pharmacokinetic Analysis

Pharmacokinetic parameters were determined in Phase |, randomized, double-blind, placebo-

controlled, single- and multiple-ascending-dose studies in healthy human participants.

o Sample Collection: Blood samples were collected at predefined time points before and after

oral administration of the study drug.
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» Bioanalysis: Plasma concentrations of BMS-986120 and BMS-986141 were determined
using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

o Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were
calculated from the plasma concentration-time profiles using non-compartmental analysis.

Pharmacodynamic Analysis (Platelet Aggregation)

The pharmacodynamic effects were assessed by measuring the inhibition of PAR4-agonist
peptide (AP)-induced platelet aggregation ex vivo.

o Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood samples
collected from study participants.

o Assay Principle: The assay is based on light transmission aggregometry. An increase in light
transmission through the PRP sample corresponds to an increase in platelet aggregation.

e Procedure:

[e]

PRP is placed in an aggregometer.

o

A PAR4 agonist peptide (e.g., 12.5 uM PAR4-AP) is added to induce platelet aggregation.

[¢]

The change in light transmittance is recorded over time.

[¢]

The extent of aggregation is compared to a pre-dose baseline to calculate the percentage
of inhibition.

o Selectivity Assessment: To assess selectivity, other platelet agonists such as PAR1-AP, ADP,
and collagen were used in separate experiments to confirm that the inhibitory effect was
specific to the PAR4 pathway.

Conclusion

BMS-986120 and BMS-986141 are potent and selective PAR4 antagonists with predictable,
dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics. Both
compounds demonstrated robust inhibition of platelet aggregation in clinical studies and
significant antithrombotic efficacy with a favorable bleeding profile in preclinical models. While
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BMS-986120 has a longer half-life, both compounds showed sustained pharmacodynamic
effects. The data from these investigations provide a strong rationale for the continued
exploration of PAR4 antagonism as a promising antiplatelet strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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